4-(3-Chloro-benzylamino)-phthalic acid
Description
4-(3-Chloro-benzylamino)-phthalic acid is a substituted phthalic acid derivative featuring a 3-chlorobenzylamino group at the 4-position of the phthalic acid core. Phthalic acid (benzene-1,2-dicarboxylic acid) is a key scaffold in organic synthesis, and its derivatives are widely studied for applications in polymer chemistry, pharmaceuticals, and materials science. The introduction of a 3-chloro-benzylamino substituent likely enhances the compound's lipophilicity and modulates its electronic properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C15H12ClNO4 |
|---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylamino]phthalic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-10-3-1-2-9(6-10)8-17-11-4-5-12(14(18)19)13(7-11)15(20)21/h1-7,17H,8H2,(H,18,19)(H,20,21) |
InChI Key |
CRQXILRECKIDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : Likely involve coupling of 3-chlorobenzylamine with phthalic anhydride derivatives.
- Applications: Potential in polymers (via dicarboxylic acid reactivity) or as a bioactive compound (if chloro-benzyl groups enhance target binding).
- Future Work : Experimental determination of logP, crystallography, and bioactivity screening are needed to validate hypotheses derived from analogs.
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